2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide
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Overview
Description
2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring and an acetamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Mechanism of Action
Target of Action
Compounds containing 1,3,4-oxadiazole cores have been reported to exhibit a broad biological activity spectrum .
Mode of Action
It’s worth noting that 1,3,4-oxadiazole derivatives have been reported to exhibit various biological activities, including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties . The interaction of Oprea1_731437 with its targets and the resulting changes would depend on the specific biological activity exhibited by this compound.
Biochemical Pathways
Given the broad spectrum of biological activities associated with 1,3,4-oxadiazole derivatives , it can be inferred that Oprea1_731437 may interact with multiple biochemical pathways, leading to various downstream effects.
Result of Action
Given the broad spectrum of biological activities associated with 1,3,4-oxadiazole derivatives , it can be inferred that Oprea1_731437 may induce various molecular and cellular changes.
Biochemical Analysis
Biochemical Properties
It is known that 1,3,4-oxadiazole derivatives, to which Oprea1_731437 belongs, have been shown to interact with various enzymes and proteins
Cellular Effects
It has been suggested that 1,3,4-oxadiazole derivatives may have antimicrobial properties . Therefore, it is possible that Oprea1_731437 could influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide typically involves the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base, followed by the reaction with pyridine derivatives. The reaction conditions often include refluxing in solvents like ethanol or acetonitrile .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatographic techniques .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or hydrogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its anticancer activity, particularly against certain cancer cell lines.
Comparison with Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Pyridine Derivatives: Compounds with a pyridine ring often show antimicrobial and anticancer properties.
Uniqueness: 2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide is unique due to the combination of the pyridine and oxadiazole rings with the acetamide group, which may enhance its biological activity and specificity compared to other similar compounds .
Properties
IUPAC Name |
2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2S/c10-7(14)5-16-9-13-12-8(15-9)6-1-3-11-4-2-6/h1-4H,5H2,(H2,10,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEMGFUGBMGHHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN=C(O2)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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